![molecular formula C6H2Cl2N2S B175117 4,5-Dichlorothieno[2,3-d]pyrimidine CAS No. 137240-10-9](/img/structure/B175117.png)

4,5-Dichlorothieno[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

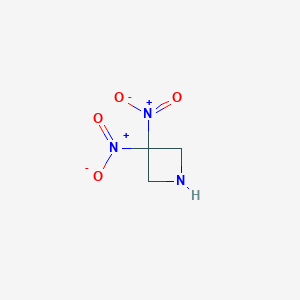

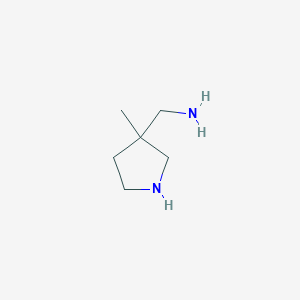

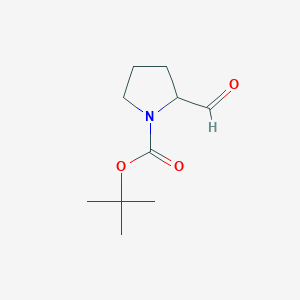

“4,5-Dichlorothieno[2,3-d]pyrimidine” is an organic compound that belongs to the family of pyrimidine molecules . It has a molecular weight of 206.07 .

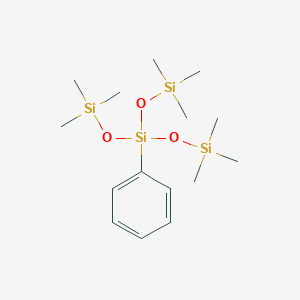

Molecular Structure Analysis

The molecular structure of “4,5-Dichlorothieno[2,3-d]pyrimidine” is represented by the Inchi Code: 1S/C6H3Cl2N2S/c7-3-1-11-6-4(3)5(8)9-2-10-6/h1-2,11H . This compound contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Anti-Microbial Activity

4,5-Dichlorothieno[2,3-d]pyrimidine derivatives have been synthesized and tested for their in vitro antimicrobial activity on Gram-positive (Micrococcus luteus, Staphylococcus aureus) and Gram-negative bacteria (Salmonella typhi, Klebsiella pneumoniae), and anti-fungal activity on Aspergillus niger and Fusarium oxysporum . These compounds have demonstrated moderate activity, and two products have exhibited good antibacterial and antifungal activity .

Anti-Tubercular Activity

Thienopyrimidines, a class of compounds that includes 4,5-Dichlorothieno[2,3-d]pyrimidine, are known for their antitubercular activity .

Anti-Fungal Activity

Apart from their antibacterial properties, these compounds also exhibit antifungal activity .

Anti-Viral Activity

Thienopyrimidines are also known for their antiviral properties .

Anti-Inflammatory Activity

These compounds have been found to exhibit anti-inflammatory properties .

Anti-Diabetic Activity

Thienopyrimidines, including 4,5-Dichlorothieno[2,3-d]pyrimidine, have been associated with antidiabetic activity .

Antioxidant Activity

These compounds are also known for their antioxidant properties .

Anti-Cancer Activity

Thienopyrimidines have been associated with anticancer activity . In fact, some derivatives of 4,5-Dichlorothieno[2,3-d]pyrimidine have shown excellent anticancer activity against certain cell lines .

Safety and Hazards

The safety information for “4,5-Dichlorothieno[2,3-d]pyrimidine” includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Mécanisme D'action

Target of Action

The primary target of 4,5-Dichlorothieno[2,3-d]pyrimidine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation of glucose metabolism.

Mode of Action

4,5-Dichlorothieno[2,3-d]pyrimidine interacts with its target, the acetyl-CoA carboxylase enzyme, by docking onto the enzyme

Biochemical Pathways

The compound’s interaction with the acetyl-CoA carboxylase enzyme suggests that it may affect the fatty acid biosynthesis pathway and the glucose metabolism pathway

Result of Action

It has been tested for itsin vitro antimicrobial activity on various bacteria and fungi . Among the synthesized compounds, some demonstrated significant antimicrobial activity .

Propriétés

IUPAC Name |

4,5-dichlorothieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2S/c7-3-1-11-6-4(3)5(8)9-2-10-6/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGELLYDZWYBYEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(S1)N=CN=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577889 |

Source

|

| Record name | 4,5-Dichlorothieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichlorothieno[2,3-d]pyrimidine | |

CAS RN |

137240-10-9 |

Source

|

| Record name | 4,5-Dichlorothieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.